4,6-Dihydroxy-2-methylpyrimidine 4,6-Dihydroxy-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 1194-22-5
VCID: VC20941621
InChI: InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
SMILES: CC1=NC(=CC(=O)N1)O
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol

4,6-Dihydroxy-2-methylpyrimidine

CAS No.: 1194-22-5

Cat. No.: VC20941621

Molecular Formula: C5H6N2O2

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dihydroxy-2-methylpyrimidine - 1194-22-5

CAS No. 1194-22-5
Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
IUPAC Name 4-hydroxy-2-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
Standard InChI Key BPSGVKFIQZZFNH-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=O)N1)O
Canonical SMILES CC1=NC(=CC(=O)N1)O

Chemical Identity and Structural Characteristics

Molecular Properties

The molecular properties of 4,6-Dihydroxy-2-methylpyrimidine directly influence its behavior in chemical reactions, solubility characteristics, and potential applications. These properties determine how it interacts with other molecules and reagents in synthetic processes and biological systems.

PropertyValueSource
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Melting Point>300 °C
Boiling Point234.21 °C (estimate)
Density1.3541 (estimate)
Refractive Index1.5090 (estimate)
pKa9.42±0.20 (Predicted)
FormPowder to crystal
ColorWhite to Light yellow to Light orange
The compound's high melting point (>300 °C) indicates strong intermolecular forces, likely due to hydrogen bonding between the hydroxyl groups and nitrogen atoms in the pyrimidine ring. This property contributes to its stability at room temperature and influences its handling requirements in laboratory and industrial settings.

Physical and Chemical Properties

Solubility and Solution Properties

4,6-Dihydroxy-2-methylpyrimidine demonstrates specific solubility patterns that are important for its purification, analysis, and use in chemical reactions. The compound is notably soluble in sodium hydroxide solutions, which suggests its acidic nature due to the hydroxyl groups on the pyrimidine ring. This solubility characteristic is exploited in various extraction and purification procedures during its synthesis and processing.
The compound's limited solubility in water and many organic solvents at neutral pH necessitates special handling techniques in laboratory settings. Its solubility improves in basic conditions, making alkaline solutions preferred for certain applications and analyses. The solubility behavior is consistent with similar pyrimidine derivatives and reflects the compound's hydrogen bonding capabilities and polarity.

Spectroscopic Properties

Spectroscopic studies of 4,6-Dihydroxy-2-methylpyrimidine and related derivatives have revealed important insights about their electronic structures and acid-base properties. Research has shown that 4,6-Dihydroxypyrimidine derivatives exhibit stronger basic characteristics compared to structurally similar compounds like thymine and uracil. This enhanced basicity affects their behavior in solution and influences their interactions with other molecules, including potential biological targets.
The spectroscopic profile of 4,6-Dihydroxy-2-methylpyrimidine provides valuable information for its identification and purity assessment. Various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry, can be employed to confirm its structure and evaluate its purity for research and industrial applications.

Synthesis and Production Methods

Conventional Synthesis Approaches

The synthesis of 4,6-Dihydroxy-2-methylpyrimidine typically involves the condensation of monosubstituted malonic acid diesters with appropriate nitrogen-containing compounds under basic conditions. These methods are adapted from general pyrimidine synthesis strategies and optimized for the specific substitution pattern desired in the final product.
Commercial production of 4,6-Dihydroxy-2-methylpyrimidine requires careful control of reaction conditions to achieve high yields and purity. Standard specifications for commercial-grade material typically include:

SpecificationValueSource
Purity (Assay)≥98% (HPLC)
Loss on Drying<1.0%
Sulfate Ash<0.5%
Heavy Metals (Pb, As)<20 ppm
These specifications ensure the material's suitability for various applications, including use as a chemical intermediate in pharmaceutical and fine chemical synthesis.

Chemical Modifications and Derivatives

  • The reaction generates excessive heat during the addition of nitric acid

  • Temperature control is critical to prevent potential explosion hazards

  • The process requires careful monitoring, especially at larger scales
    An improved method for the nitration involves a modified approach:

  • Dissolving 4,6-dihydroxy-2-methylpyrimidine in concentrated sulfuric acid (95-98%)

  • Adding a halogenated organic solvent to the solution

  • Adding concentrated nitric acid while carefully controlling the temperature and stirring conditions
    This improved method offers better temperature control and higher yields (approximately 85%) compared to conventional approaches. The product can be isolated as a yellow solid and used directly in subsequent reactions without extensive purification.

Chemical Reactions and Transformations

Nitration Reactions

The nitration of 4,6-Dihydroxy-2-methylpyrimidine represents one of its most studied chemical transformations, particularly important for the synthesis of energetic materials. The reaction proceeds through a complex mechanism involving multiple nitration steps at various positions in the pyrimidine ring.
The reaction can be represented schematically:
4,6-Dihydroxy-2-methylpyrimidine → 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine → 1,1-diamino-2,2-dinitroethylene
The optimized conditions for this transformation include specific ratios of reagents, with the preferred equivalent ratio being:
4,6-Dihydroxy-2-methylpyrimidine : concentrated sulfuric acid = 1:6-8 (optimally 1:7)
When the sulfuric acid ratio is below 6 equivalents, the yield decreases significantly. Conversely, ratios above 8 equivalents lead to excessive waste acid without improving the yield, making the 1:7 ratio the most efficient compromise for industrial applications.

Halogenation and Other Transformations

Applications and Research Implications

Synthetic Applications

4,6-Dihydroxy-2-methylpyrimidine serves as an important building block in organic synthesis, particularly for the preparation of more complex pyrimidine derivatives with potential biological activity. Its well-defined reactivity patterns and the ability to selectively modify different positions on the pyrimidine ring make it valuable in constructing diverse molecular architectures.
The compound finds application as a reagent in chemical synthesis, serving as a starting material for various transformations leading to compounds of interest in pharmaceutical research and materials science. Its hydroxyl groups provide convenient handles for functionalization, allowing synthetic chemists to introduce various substituents through established methodologies.

Biological Activity Studies

Research into the biological properties of 4,6-dihydroxypyrimidine derivatives has revealed potential applications in pharmaceutical development. Studies have investigated their inhibitory effects on various biological targets, including enzymes relevant to disease processes.
Related compounds in this structural class have been evaluated for their inhibitory effects on immune-activated nitric oxide production. For example, 5-substituted 2-amino-4,6-dihydroxypyrimidines have demonstrated interesting biological properties that could be relevant for anti-inflammatory applications.
Additionally, some 4,6-dihydroxypyrimidine derivatives have been studied for urease inhibitory activity, with structure-activity relationships established to guide further development. These compounds showed IC50 values between 22.6 and 117.4 μM, indicating moderate to good activity compared to standard inhibitors.

Current Research Directions

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